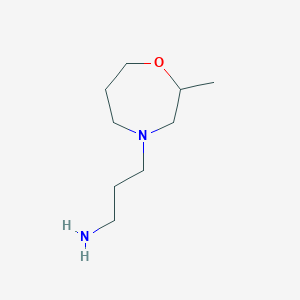
1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Overview
Description
1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one (4-FPH) is a synthetic stimulant drug of the pyrrolidinophenone class. It was first synthesized in the early 2000s, and has since been sold as a research chemical due to its ability to act as a psychostimulant. It has a wide range of effects on the body, including increased alertness, focus, and energy.
Scientific Research Applications
Synthesis and Material Applications
The compound has been utilized as a precursor in the synthesis of novel materials and chemicals. For instance, diallyl-containing bisphenols and polyimides have been developed for enhanced thermal properties and dimensional stability in materials science. These materials exhibit potential for applications in high-performance polymers due to their improved thermal stability and mechanical properties. The synthesis involves multi-step chemical reactions, highlighting the compound's role in creating polymers with specific functionalities (Lin et al., 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of "1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one" have been explored for their antiarrhythmic properties . The synthesis of new piperid-4-ylethane derivatives, including the compound niferidyl hydrochloride, demonstrates the potential for developing class III antiarrhythmic drugs. These derivatives have undergone clinical trials, indicating the compound's significance in the discovery of new medications (Glushkov et al., 2011).
Chemical Sensing
In chemical sensing, the compound has served as a core structure for developing fluorescent probes . These probes have applications in environmental monitoring and biological imaging, especially for the detection of heavy metals like mercury. The design and synthesis of these probes leverage the unique electronic properties of the compound to achieve high selectivity and sensitivity in detection tasks (Zhu et al., 2014).
properties
IUPAC Name |
1-(4-fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(16)8-14-6-5-11(15)7-14/h1-4,11,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOKXCUMVJWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468534.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468538.png)








